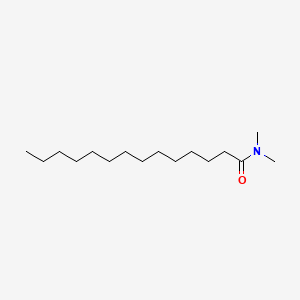

N,N-Dimethyltetradecanamide

Description

N,N-Dimethyltetradecanamide (CAS: 3015-65-4; EC: 221-151-0) is a branched aliphatic amide characterized by a 14-carbon alkyl chain (tetradecanamide) substituted with two methyl groups at the nitrogen atom. It is primarily used in industrial and scientific research applications, including chromatography and synthesis . Its molecular formula is C₁₆H₃₃NO, with a molecular weight of 269.45 g/mol. The compound’s structure imparts moderate polarity, influencing its solubility in organic solvents and its role as a surfactant or intermediate in chemical reactions .

Properties

IUPAC Name |

N,N-dimethyltetradecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(18)17(2)3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXSTGKJHBFSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062787 | |

| Record name | Tetradecanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Tetradecanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3015-65-4 | |

| Record name | N,N-Dimethyltetradecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3015-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl myristamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003015654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyltetradecanamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetradecanamide, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanamide, N,N-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylmyristamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MYRISTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV80PT7RPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyltetradecanamide is typically synthesized through the reaction of tetradecanoyl chloride with dimethylamine. The reaction is carried out under an inert atmosphere at room temperature. The general reaction scheme is as follows:

Tetradecanoyl chloride+Dimethylamine→this compound+Hydrogen chloride

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of solvents such as ethanol or dichloromethane to facilitate the reaction and subsequent purification steps.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyltetradecanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: It can undergo nucleophilic substitution reactions to form different amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as ammonia or primary amines are used under mild conditions.

Major Products Formed:

Oxidation: Tetradecanoic acid.

Reduction: N,N-Dimethyltetradecylamine.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Solvent and Surfactant : N,N-Dimethyltetradecanamide is utilized as a solvent in organic synthesis reactions. Its surfactant properties make it effective in stabilizing emulsions and enhancing the solubility of various compounds in chemical processes.

- Catalyst : It can act as a catalyst in specific organic reactions, facilitating the formation of desired products while minimizing side reactions.

Biology

- Lipid Metabolism Studies : The compound serves as a model for studying fatty amides and lipid metabolism. Its interactions with lipid membranes provide insights into membrane fluidity and permeability .

- Drug Delivery Systems : this compound has been explored in nanoparticle-based drug delivery systems, enhancing the targeting of cancer cells through specific ligands attached to the nanoparticles .

Industrial Applications

- Surfactants and Lubricants : It is employed in the production of surfactants and lubricants due to its ability to reduce surface tension and improve lubrication properties.

- Cosmetic Formulations : The compound is also used in cosmetic products to enhance skin protection against UV radiation, improving the solubility of organic UV filters .

Safety Profile

The safety assessment of this compound indicates a low toxicity profile:

- Acute Toxicity : The acute oral LD50 was determined to be 1770 mg/kg body weight, classifying it under EPA Toxicity Category III for acute oral toxicity. The dermal LD50 ranged from 400 to 2000 mg/kg, indicating moderate toxicity upon skin exposure .

- Chronic Toxicity : Long-term studies suggest that this compound is not carcinogenic, with no positive results in genotoxicity tests. The NOAEL (No Observed Adverse Effect Level) was established at 150 mg/kg/day based on developmental toxicity studies .

Developmental Toxicity Studies

Two significant studies assessed the developmental toxicity of this compound:

- In one study involving pregnant rats, high doses led to decreased fetal body weight and increased skeletal abnormalities at 450 mg/kg/day. However, lower doses did not exhibit significant adverse effects .

- Another study evaluated chronic exposure effects on Wistar rats over 13 weeks, revealing impaired body weight gain at high doses but no lasting effects post-recovery period .

Industrial Use in Cosmetics

A patent outlines the use of this compound in cosmetic formulations designed to protect skin from UV damage. The compound enhances the solubility of UV filters, increasing their efficacy in sunscreens .

Mechanism of Action

The mechanism of action of N,N-Dimethyltetradecanamide involves its interaction with various molecular targets and pathways. As a fatty amide, it can interact with lipid membranes, influencing their fluidity and permeability. It can also act as a ligand for certain receptors, modulating their activity and downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N,N-Dimethylacetamide (DMAc)

- Molecular Formula: C₄H₉NO (Molecular weight: 87.12 g/mol).

- Key Differences :

- Chain Length : DMAc has a 2-carbon acetyl group, compared to the 14-carbon chain in N,N-dimethyltetradecanamide.

- Applications : DMAc is widely used as a polar aprotic solvent in polymer production (e.g., polyacrylonitrile) and pharmaceuticals, whereas this compound’s applications are niche, focusing on specialized separations (e.g., chromatography) .

- Physicochemical Properties :

| Property | This compound | N,N-Dimethylacetamide |

|---|---|---|

| Boiling Point (°C) | Not documented | 165–166 |

| Polarity | Moderate | High |

| Solubility | Lipophilic | Miscible with water |

| Toxicity | Limited data | Hepatotoxic |

N,N-Dimethylformamide (DMF)

- Molecular Formula: C₃H₇NO (Molecular weight: 73.09 g/mol).

- Key Differences: Functional Group: DMF contains a formyl group, whereas this compound has a long alkyl chain. Chromatographic Utility: DMF is rarely used in chromatography due to its high polarity, whereas this compound’s longer chain improves resolution in separations (e.g., 2D-GCMS resolution of 0.65 with heptadecane) .

N-Tetradecanamide

- Molecular Formula: C₁₄H₂₉NO (Molecular weight: 227.39 g/mol).

- Key Differences :

Functional Group Analogs

N,N-Dimethyltetradecylamine

- Molecular Formula : C₁₆H₃₅N (Molecular weight: 241.46 g/mol).

- Key Differences :

N,N-Dimethyl-2-phenylacetamide

- Molecular Formula: C₁₀H₁₃NO (Molecular weight: 163.22 g/mol).

- Key Differences :

Chain Length Variants

N,N-Dimethylpentanamide

- Molecular Formula: C₇H₁₅NO (Molecular weight: 129.20 g/mol).

- Key Differences :

- Chain Length : Shorter 5-carbon chain reduces lipophilicity.

- Applications : Used in small-molecule synthesis rather than industrial-scale processes .

Biological Activity

N,N-Dimethyltetradecanamide, also known as myristamide, is a chemical compound with the molecular formula and a molecular weight of approximately 257.46 g/mol. It belongs to the class of amides and is recognized for its diverse biological activities. This article explores its biological activity, including its roles in various biochemical processes, potential therapeutic applications, and associated case studies.

- Molecular Formula :

- Molecular Weight : 257.46 g/mol

- CAS Number : 3332-27-2

- LogP : 5.2826 (indicating hydrophobic properties)

- Epitope Functionality : this compound has been identified as an epitope, suggesting its potential role in immune responses and interactions with antibodies .

- Skin and Eye Irritation : The compound is classified as a skin and eye irritant, which highlights its reactivity and the need for caution in handling .

- Biodegradability : Research indicates that related compounds demonstrate significant biodegradability, suggesting that this compound may also possess similar environmental safety profiles .

Therapeutic Potential

This compound has shown promise in several therapeutic areas:

- Antimicrobial Activity : Studies have indicated that fatty acid amides can exhibit antimicrobial properties, making them candidates for developing new antimicrobial agents.

- Anti-inflammatory Effects : Some research suggests that fatty acid amides may modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis or dermatitis.

Case Studies and Research Findings

- Antimicrobial Properties : A study published in a peer-reviewed journal demonstrated that this compound derivatives exhibited significant antibacterial activity against various strains of bacteria, including resistant strains .

- Inflammation Modulation : Another study investigated the anti-inflammatory effects of fatty acid amides in a murine model of inflammation. Results indicated that these compounds could reduce inflammatory markers significantly compared to controls .

- Biocompatibility Assessments : In vitro studies assessing the cytotoxicity of this compound on human cell lines revealed low toxicity levels, supporting its potential use in pharmaceutical formulations .

Data Table: Biological Activity Summary

Q & A

Basic: What are the recommended methods for synthesizing N,N-Dimethyltetradecanamide with high purity?

Answer:

The synthesis of this compound typically involves the reaction of tetradecanoyl chloride with dimethylamine under controlled conditions. Key steps include:

- Reagent selection : Use dimethylamine (≥98% purity) to minimize side reactions .

- Reaction conditions : Conduct the reaction in anhydrous dichloromethane at 0–5°C to suppress hydrolysis of the acyl chloride.

- Purification : Distillation under reduced pressure (e.g., 0.020 atm) yields a boiling point range of 453–454 K, ensuring high purity (>98%) .

- Validation : Gas chromatography (GC) or HPLC with UV detection confirms purity, as per pharmacopeial standards .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is critical:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of methyl groups (δ ~2.8–3.1 ppm for N-CH₃) and the tetradecanoyl chain (δ ~1.2–1.6 ppm for CH₂).

- FT-IR : Validate amide C=O stretching (~1640–1680 cm⁻¹) and N-CH₃ bending (~1450 cm⁻¹).

- Chromatography : GC-MS or reverse-phase HPLC quantifies impurities (<2%) .

- Phase-change data : Compare experimental boiling points (453–454 K at 0.020 atm) with literature values to assess consistency .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies in biological activity (e.g., antimicrobial efficacy) may arise from structural variations or assay conditions. Methodological solutions include:

- Structural analogs : Synthesize derivatives (e.g., nitro-phenyl substitutions) to isolate bioactive moieties .

- Controlled assays : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth) to reduce variability.

- Meta-analysis : Cross-reference data from multiple studies using tools like systematic review frameworks to identify confounding factors .

Advanced: How does alkyl chain length influence the physicochemical properties of this compound compared to shorter-chain analogs?

Answer:

Chain length impacts solubility, stability, and reactivity:

- Boiling points : N,N-Dimethyldodecanamide (C12) boils at ~453 K (0.020 atm), while shorter chains (e.g., C8) exhibit lower boiling points due to reduced van der Waals forces .

- Solubility : Longer chains decrease aqueous solubility but enhance lipid bilayer permeability, critical for biological studies .

- Thermal stability : Differential scanning calorimetry (DSC) reveals higher decomposition temperatures for longer chains, correlating with increased molecular weight.

Safety: What are critical safety considerations when handling this compound in laboratories?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in sealed containers at room temperature, away from oxidizers .

Advanced: What mechanistic insights explain the solvent effects on this compound reactivity in organocatalytic systems?

Answer:

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amide group:

- Solvent coordination : DMF stabilizes transition states via dipole interactions, accelerating acylation reactions .

- Dielectric constant : High-ε solvents (e.g., acetonitrile, ε ~37.5) improve ion-pair separation in SN2 mechanisms.

- Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy under varied solvent conditions to optimize catalytic efficiency .

Basic: What chromatographic methods are optimal for separating this compound from reaction byproducts?

Answer:

- Normal-phase HPLC : Silica columns with hexane:ethyl acetate (90:10) resolve unreacted tetradecanoic acid (Rf ~0.3) from the amide (Rf ~0.6).

- GC-MS : Use a DB-5 capillary column (30 m × 0.25 mm) with He carrier gas (1 mL/min) and a temperature gradient (50°C to 300°C at 10°C/min) .

Advanced: How can researchers validate the absence of residual dimethylamine in synthesized this compound?

Answer:

- Colorimetric assays : React samples with ninhydrin; free amines produce a blue-purple complex (λmax ~570 nm).

- ¹H NMR : Detect dimethylamine protons (δ ~2.2 ppm) at ≥500 MHz resolution.

- Ion chromatography : Quantify NH(CH₃)₂⁺ ions with a detection limit of <0.1 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.